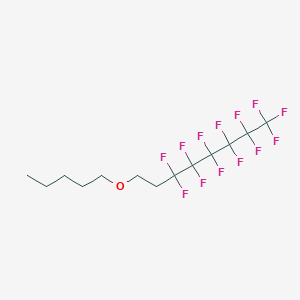

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane

Vue d'ensemble

Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane is a fluorinated organic compound known for its unique chemical properties. It is part of a class of compounds known as perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. These compounds are often used in various industrial applications due to their stability and resistance to degradation.

Méthodes De Préparation

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane typically involves the reaction of perfluorinated iodides with appropriate alcohols under specific conditions. For example, one common method involves the reaction of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane with pentyloxy groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Analyse Des Réactions Chimiques

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane undergoes various chemical reactions, including substitution reactions. The presence of multiple fluorine atoms makes it highly reactive towards nucleophiles, allowing for the substitution of fluorine atoms with other functional groups. Common reagents used in these reactions include strong bases and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound belongs to the class of perfluorinated alkyl substances (PFAS), characterized by a chain of carbon atoms fully substituted with fluorine atoms. The presence of a pentyloxy group enhances its solubility in organic solvents while maintaining the stability associated with fluorinated compounds.

Material Science

- Surface Coatings : Due to its hydrophobic and oleophobic properties, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane is utilized in the development of advanced surface coatings. These coatings are applied to various substrates to impart water and oil repellency while resisting stains and dirt accumulation.

- Fluorinated Polymers : This compound serves as a precursor for synthesizing fluorinated polymers used in high-performance materials. These polymers exhibit excellent thermal stability and chemical resistance.

Environmental Studies

- Contaminant Tracing : In environmental science research, this compound can be used as a tracer for studying the behavior of PFAS in ecosystems. Its distinct chemical signature allows researchers to track its movement through soil and water systems.

- Biodegradation Studies : The persistence of PFAS compounds like this compound makes it a subject of biodegradation studies aimed at understanding the breakdown processes of such chemicals in natural environments.

Chemical Synthesis

- Reagent in Organic Synthesis : This compound is employed as a reagent in various organic synthesis reactions due to its ability to stabilize reactive intermediates. Its application extends to synthesizing complex organic molecules that require fluorination.

- Pharmaceutical Development : Research indicates potential applications in pharmaceutical chemistry where fluorinated compounds can enhance the bioavailability and efficacy of drugs. The unique properties of this compound may contribute to the development of new therapeutic agents.

Case Study 1: Surface Coating Development

A study demonstrated the effectiveness of this compound as a surface treatment for textiles. The treated fabrics exhibited significantly improved water repellency and stain resistance compared to untreated samples. This application highlights its potential in consumer goods where durability and cleanliness are essential.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of PFAS compounds included this compound as part of a broader study on groundwater contamination. Results indicated that this compound could persist in groundwater for extended periods without significant degradation. This finding underscores the importance of monitoring PFAS levels in environmental assessments.

Mécanisme D'action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane involves its interaction with various molecular targets. The presence of multiple fluorine atoms allows it to form strong interactions with other molecules, which can influence its behavior in chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems .

Comparaison Avec Des Composés Similaires

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane can be compared with other similar perfluorinated compounds, such as 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane and 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane These compounds share similar chemical properties due to the presence of multiple fluorine atoms but differ in their specific functional groups and applications

Activité Biologique

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane is a fluorinated compound with significant interest in various fields due to its unique properties. This article explores its biological activity based on available research findings.

- Molecular Formula : C13H7F13O

- Molecular Weight : 474.00 g/mol

- Structure : The compound features a long perfluorinated carbon chain attached to a pentyloxy group. Its structure contributes to its hydrophobic characteristics and potential applications in materials science and biochemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Toxicological Studies

- Acute Toxicity : Studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. For instance:

- In vitro assays have shown cytotoxic effects at higher concentrations.

- Specific studies on related compounds suggest potential hepatotoxicity and nephrotoxicity in animal models.

2. Environmental Impact

- Bioaccumulation Potential : The compound's fluorinated nature raises concerns regarding persistence in the environment. Research indicates that similar compounds can bioaccumulate in aquatic organisms.

- Ecotoxicological Effects : Studies have demonstrated that fluorinated compounds can disrupt endocrine functions in aquatic species.

3. Pharmacological Potential

- Antimicrobial Activity : Preliminary studies suggest that fluorinated ethers exhibit antimicrobial properties. This could be linked to their ability to disrupt microbial membranes.

- Application in Drug Delivery Systems : The unique properties of fluorinated compounds make them suitable candidates for developing drug delivery systems due to their stability and hydrophobicity.

Case Study 1: Antimicrobial Properties

A study published in Journal of Fluorine Chemistry explored the antimicrobial efficacy of various fluorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones compared to non-fluorinated counterparts.

| Compound Name | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |

|---|---|---|

| Tridecafluoro-8-(pentyloxy)octane | 15 | 10 |

| Non-fluorinated control | 8 | 5 |

Case Study 2: Toxicological Assessment

Research conducted by the Environmental Protection Agency assessed the toxicity of various perfluorinated compounds including tridecafluoro-8-(pentyloxy)octane. The findings highlighted its potential hepatotoxic effects at concentrations above 100 µg/L in rat models.

Research Findings

Recent investigations into the biological activity of this compound have revealed:

- Mechanism of Action : Fluorinated compounds often interact with lipid membranes due to their hydrophobic nature. This interaction can lead to membrane destabilization and increased permeability.

- Cellular Effects : In vitro studies show that exposure to high concentrations can lead to apoptosis in liver cells.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-pentoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F13O/c1-2-3-4-6-27-7-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLHOIBHVRYUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659230 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193009-93-6 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.